

# Application Notes and Protocols for In Vitro Studies of S-Triazine Derivatives

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## Compound of Interest

Compound Name: 2-Amino-4-morpholino-s-triazine

Cat. No.: B1266507

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## Introduction

S-triazine (1,3,5-triazine) is a six-membered heterocyclic ring that serves as a versatile scaffold in medicinal chemistry.<sup>[1][2]</sup> Its three modifiable sites allow for the creation of a vast library of derivatives with diverse biological activities.<sup>[2]</sup> These compounds have garnered significant attention from researchers due to their proven potential as anticancer, antimicrobial, and anti-inflammatory agents.<sup>[3][4][5]</sup> Several s-triazine derivatives have advanced to clinical trials, and some, like altretamine (for ovarian cancer) and gedatolisib (for breast cancer), have been approved for therapeutic use.<sup>[2]</sup> This document provides an overview of the in vitro applications of s-triazine derivatives and detailed protocols for their evaluation.

## Application Note 1: Anticancer Activity

S-triazine derivatives exhibit potent cytotoxic and antiproliferative effects across a wide range of human cancer cell lines, including breast, colon, lung, and ovarian cancers.<sup>[6][7]</sup> Their mechanisms of action are diverse and often involve the modulation of key cellular signaling pathways critical for cancer cell survival and proliferation.

### Key Mechanisms of Action:

- **Enzyme Inhibition:** A primary mechanism is the inhibition of various kinases involved in tumorigenesis.<sup>[1]</sup> Derivatives have been shown to be potent inhibitors of phosphoinositide 3-kinases (PI3K), the mammalian target of rapamycin (mTOR), and Epidermal Growth Factor Receptor (EGFR) tyrosine kinases.<sup>[2]</sup> For instance, certain 2-(thiophen-2-yl)-1,3,5-triazine

derivatives can suppress the phosphorylation of AKT, a key downstream effector in the PI3K/mTOR pathway.[\[1\]](#)

- **Apoptosis Induction:** Many s-triazine compounds induce programmed cell death (apoptosis) in cancer cells.[\[8\]](#)[\[9\]](#) Studies have shown that treatment with these derivatives can lead to an increase in reactive oxygen species (ROS), a decrease in mitochondrial membrane potential (MMP), and cell cycle arrest, typically at the G2/M phase.[\[8\]](#)[\[9\]](#)[\[10\]](#)
- **DNA Interaction:** As alkylating agents, some s-triazine derivatives, particularly those functionalized with 2-chloroethylamine fragments, can cross-link DNA strands, thereby inhibiting DNA replication and transcription and leading to cell death.[\[11\]](#)

## Quantitative Data: Anticancer Activity of S-Triazine Derivatives

The following tables summarize the in vitro anticancer activity of selected s-triazine derivatives, presented as IC<sub>50</sub> (half-maximal inhibitory concentration) or GI<sub>50</sub> (half-maximal growth inhibition) values in micromolar (μM) or nanomolar (nM) concentrations.

Table 1: Cytotoxicity against Various Cancer Cell Lines

Compound/Derivative Class	Cell Line	Cancer Type	IC <sub>50</sub> / GI <sub>50</sub>	Reference
Pyrazolyl-1,3,5-triazines (Cpd 32, 33)	MCF-7, MDA-MB-231, HepG2	Breast, Liver	5 - 9 $\mu$ M	[1]
Chalcone-based 1,3,5-triazine (Cpd 68)	SR (Leukemia)	Leukemia	0.422 $\mu$ M	[1]
4-Aminoquinoline-1,3,5-triazine (Cpd 22)	HL-60	Leukemia	26.3 $\mu$ M	[1]
2-(Thiophen-2-yl)-1,3,5-triazine (Cpd 2)	A549	Lung	0.20 $\mu$ M	[1]
Phenylamino-s-triazine (Cpd 1a-1c)	MCF-7, C26	Breast, Colon	1.77 - 13.46 $\mu$ M	[3]
Tri-substituted s-triazine (Cpd 13e-h)	PA-1, HT-29	Ovarian, Colon	Potent Activity	[7]
Morpholino-aniline-dipeptide (Cpd 3a)	MCF-7	Breast	0.82 $\mu$ M	[9]
Morpholine-functionalized (Cpd 11)	SW480	Colorectal	5.85 $\mu$ M	[12]

Table 2: Enzyme Inhibitory Activity

Compound/Derivative Class	Target Enzyme	IC <sub>50</sub> Value	Reference
Hybrid quinazoline-1,3,5-triazine (Cpd 12)	EGFR	36.8 nM	[2]
1,3,5-Triazine-based pyrazole (Cpd 17)	EGFR	229.4 nM	[2]
Fused pyrazole-s-triazine (Cpd 20)	EGFR	59.24 nM	[2]
1,3,5-Triazine derivative (Cpd 32)	PI3K $\alpha$	0.32 nM	[2]
Bifunctional inhibitor (Cpd 29)	PI3K $\alpha$	130 nM	[2]
s-Triazine derivative (Cpd 51)	IDH2R140Q	7 nM	[2]
Dihydropyrimidine-s-triazine hybrid	DNA Gyrase	3.71 $\mu$ g/mL	[5]

## Application Note 2: Antimicrobial Activity

S-triazine derivatives have demonstrated a broad spectrum of antimicrobial activity, inhibiting the growth of pathogenic bacteria and fungi.[13] Their utility extends to combating drug-resistant strains, a significant challenge in modern medicine.[14][15]

### Key Mechanisms of Action:

- **Enzyme Inhibition:** A key target in bacteria is DNA gyrase, an enzyme essential for DNA replication.[5] S-triazine compounds have been shown to inhibit its supercoiling activity.[5]
- **Broad-Spectrum Activity:** These derivatives are effective against both Gram-positive bacteria (e.g., *Staphylococcus aureus*, *Bacillus subtilis*) and Gram-negative bacteria (e.g., *Escherichia coli*, *Pseudomonas aeruginosa*).[14][16] They also exhibit antifungal properties against yeasts like *Candida albicans* and various filamentous fungi.[5][13]

## Quantitative Data: Antimicrobial Activity of S-Triazine Derivatives

The following table summarizes the in vitro antimicrobial activity of selected s-triazine derivatives, presented as Minimum Inhibitory Concentration (MIC) values in  $\mu\text{g/mL}$ .

Table 3: Minimum Inhibitory Concentration (MIC) against Microbial Strains

Compound/Derivative Class	Microbial Strain	MIC ( $\mu\text{g/mL}$ )	Reference
Quinolone based s-triazines	S. aureus	6.25	[17]
Quinolone based s-triazines	B. cereus	6.25	[17]
Arylthioureido-s-triazine (Cpd 5d)	Gram-positive bacteria	Active	[16]
N'-(4-(arylamino)-6-(pyridin-2-ylamino)-1,3,5-triazin-2-yl)benzohydrazide (Cpd 7e)	B. subtilis	Substantial activity	[14]
Dihydropyrimidine scaffold hybrid	S. aureus, B. subtilis, E. coli	3 - 13	[5]
s-Triazine/tetrazole analogs (Cpd 3a)	C. albicans	$1.475 \times 10^{-8}$	[18]

## Application Note 3: Anti-inflammatory Activity

Chronic inflammation is implicated in numerous diseases. S-triazine derivatives have emerged as promising anti-inflammatory agents.[4][19]

Key Mechanisms of Action:

- **COX-2 Inhibition:** In silico and in vitro studies suggest that s-triazine derivatives can act as inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory response pathway.[\[20\]](#) By interacting with key residues in the active site of COX-2, these compounds can potentially reduce the production of pro-inflammatory prostaglandins.[\[20\]](#)
- **Antioxidant Activity:** Some derivatives also exhibit significant antioxidant properties, which can contribute to their anti-inflammatory effects by neutralizing reactive oxygen species that perpetuate inflammation.[\[20\]](#)

## Experimental Protocols

### Cell Viability Assay (MTT/MTS Protocol)

This protocol is used to assess the cytotoxic effects of s-triazine derivatives on cancer cell lines. It measures the metabolic activity of viable cells.[\[21\]](#)[\[22\]](#)

Materials:

- 96-well cell culture plates
- Cancer cell lines (e.g., MCF-7, A549, HT-29)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- S-triazine derivatives dissolved in DMSO
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) or MTS solution[\[22\]](#)
- Solubilization solution (e.g., 40% DMF in 2% acetic acid with 16% SDS, pH 4.7)[\[22\]](#)
- Plate reader

Procedure:

- **Cell Seeding:** Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100  $\mu$ L of complete medium. Incubate for 24 hours at 37°C in a 5% CO<sub>2</sub> incubator.

- **Compound Treatment:** Prepare serial dilutions of the s-triazine derivatives in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100  $\mu$ L of medium containing the test compounds. Include vehicle control (DMSO) and untreated control wells.
- **Incubation:** Incubate the plate for 24, 48, or 72 hours at 37°C.
- **MTT/MTS Addition:**
  - For MTT: Add 10  $\mu$ L of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[\[21\]](#)
  - For MTS: Add 20  $\mu$ L of MTS solution to each well and incubate for 1-4 hours at 37°C.[\[22\]](#)
- **Solubilization (MTT only):** Carefully aspirate the medium and add 150  $\mu$ L of solubilization solution to each well to dissolve the formazan crystals. Mix gently on an orbital shaker.[\[22\]](#)
- **Absorbance Reading:** Measure the absorbance at 490 nm (for MTS) or 570 nm (for MTT) using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to the vehicle control and determine the IC<sub>50</sub> value using non-linear regression analysis.

## Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[\[9\]](#)

Materials:

- 6-well cell culture plates
- S-triazine derivative
- Annexin V-FITC/PI Apoptosis Detection Kit
- Binding Buffer (1X)

- Flow cytometer

#### Procedure:

- Cell Treatment: Seed cells in 6-well plates and treat with the s-triazine derivative at its IC<sub>50</sub> concentration for 24 or 48 hours. Include an untreated control.
- Cell Harvesting: Collect both adherent and floating cells. Wash the adherent cells with PBS and detach using trypsin. Combine all cells and centrifuge at 300 x g for 5 minutes.
- Washing: Wash the cell pellet twice with cold PBS.
- Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer.
- Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
- Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
- Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately using a flow cytometer.
  - Viable cells: Annexin V-negative, PI-negative
  - Early apoptotic cells: Annexin V-positive, PI-negative
  - Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

## In Vitro Kinase Inhibition Assay

This protocol measures the ability of s-triazine derivatives to inhibit the activity of a specific protein kinase (e.g., PI3K, EGFR).[\[23\]](#)[\[24\]](#)

#### Materials:

- Recombinant kinase (e.g., PI3K $\alpha$ )
- Kinase substrate (e.g., a specific peptide)



- Kinase buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, 1 mM DTT)[25]
- ATP and MgCl<sub>2</sub> solution[25]
- S-triazine derivatives
- Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
- White opaque 96-well plates
- Luminometer

#### Procedure:

- **Reaction Setup:** In a 96-well plate, add the kinase buffer, the specific kinase, and the substrate.
- **Inhibitor Addition:** Add the s-triazine derivative at various concentrations. Include a no-inhibitor control.
- **Initiation:** Start the kinase reaction by adding the ATP/MgCl<sub>2</sub> solution to a final concentration of ~10 mM MgCl<sub>2</sub> and 100 μM ATP.[23][26]
- **Incubation:** Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).
- **Detection:** Stop the reaction and measure the kinase activity according to the detection kit manufacturer's instructions (this usually involves measuring the amount of ADP produced).
- **Data Analysis:** Plot the percentage of kinase inhibition versus the inhibitor concentration to determine the IC<sub>50</sub> value.

## Western Blot Analysis

This technique is used to detect changes in the expression or phosphorylation levels of specific proteins in a signaling pathway (e.g., AKT, p-AKT) following treatment with s-triazine derivatives.[1]

#### Materials:

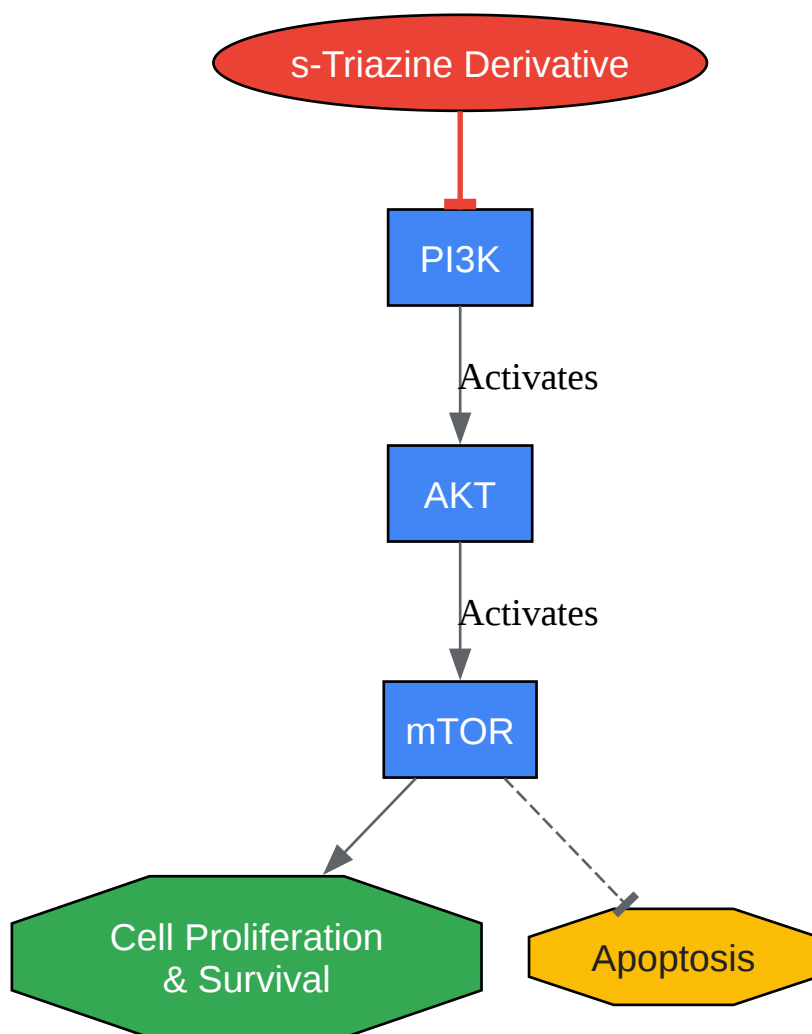
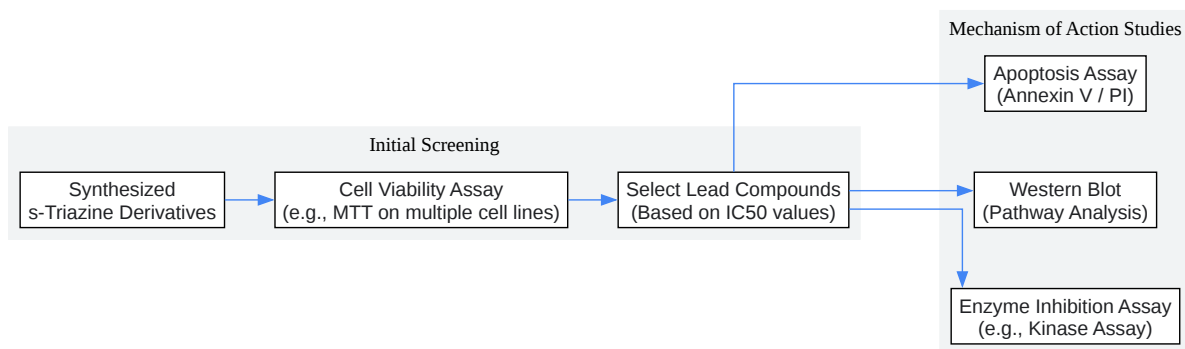
- Treated cell lysates
- SDS-PAGE gels and electrophoresis apparatus
- Transfer buffer and blotting apparatus
- Nitrocellulose or PVDF membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-AKT, anti-p-AKT, anti- $\beta$ -actin)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate (ECL)
- Imaging system

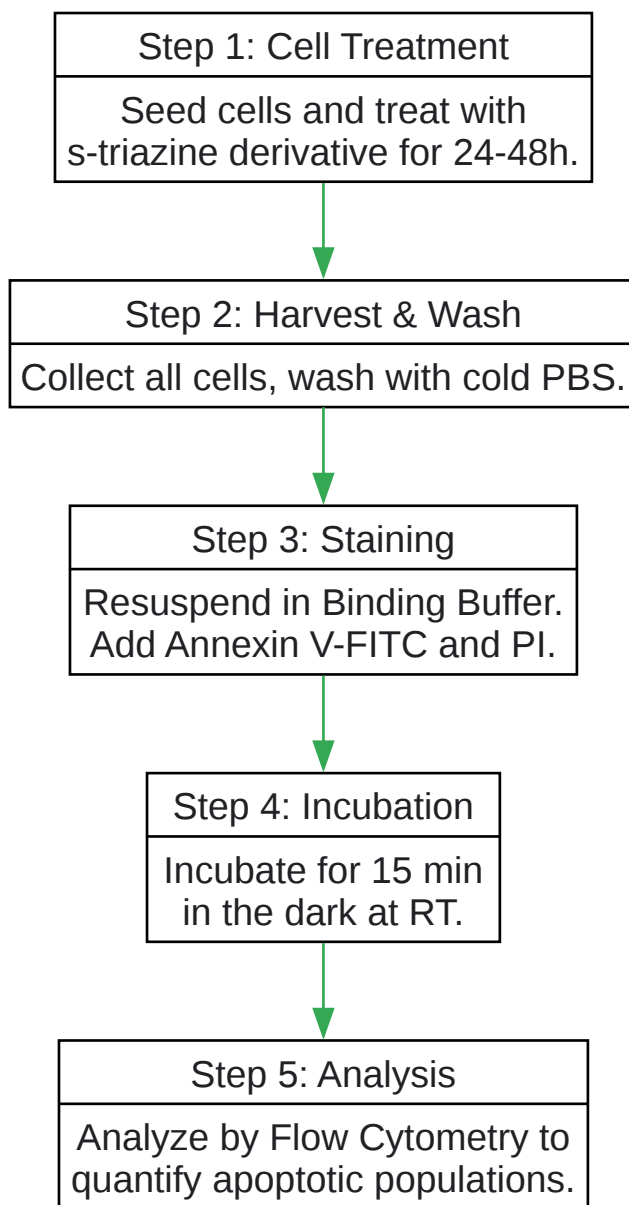
#### Procedure:

- Protein Extraction: Lyse the treated and control cells and determine the protein concentration.
- SDS-PAGE: Separate 20-40  $\mu$ g of protein per lane on an SDS-PAGE gel.
- Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
- Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
- Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
- Washing: Wash the membrane three times with TBST for 10 minutes each.

- Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Washing: Repeat the washing step.
- Detection: Add the ECL substrate and capture the chemiluminescent signal using an imaging system.
- Analysis: Quantify the band intensities and normalize to a loading control (e.g.,  $\beta$ -actin).

## Visualizations





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